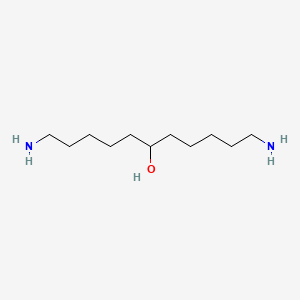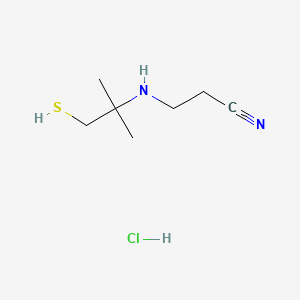
Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride is a chemical compound with a complex structure that includes a thiol group, a cyanoethyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride typically involves the reaction of 2-cyanoethylamine with 2-methylpropanethiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound while maintaining high standards of quality and safety.
Chemical Reactions Analysis
Types of Reactions
Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The cyanoethyl and amino groups may also interact with various biological molecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
- 1-(2-Cyanoethyl)pyrrole
Uniqueness
Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its thiol group, in particular, allows for unique interactions with biological molecules, setting it apart from other similar compounds.
Properties
CAS No. |
23545-70-2 |
|---|---|
Molecular Formula |
C7H15ClN2S |
Molecular Weight |
194.73 g/mol |
IUPAC Name |
3-[(2-methyl-1-sulfanylpropan-2-yl)amino]propanenitrile;hydrochloride |
InChI |
InChI=1S/C7H14N2S.ClH/c1-7(2,6-10)9-5-3-4-8;/h9-10H,3,5-6H2,1-2H3;1H |
InChI Key |
SXBBEBWJKCVUGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CS)NCCC#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)



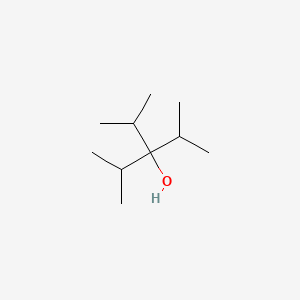
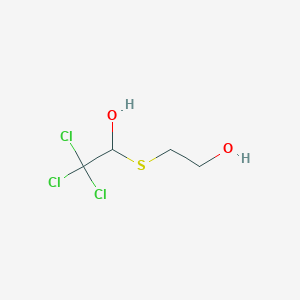

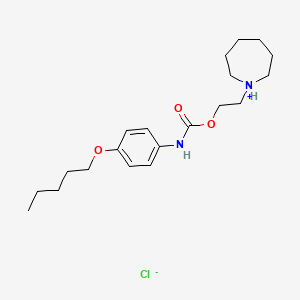
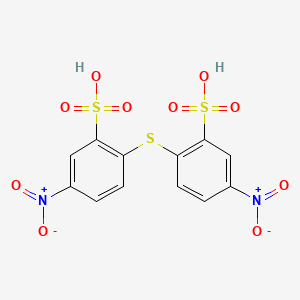
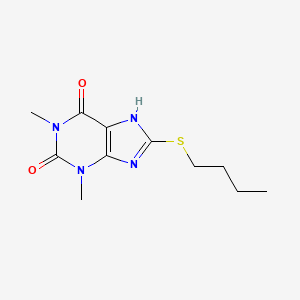
![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)

